Propyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
PROPYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE: is a synthetic organic compound that belongs to the class of benzoxepine derivatives. Benzoxepine derivatives are known for their diverse pharmacological activities, including sedative-hypnotic effects . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The bromination of the benzoxepine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: PROPYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Bromine (Br₂), sulfuric acid (H₂SO₄), nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, PROPYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel benzoxepine derivatives with potential pharmacological activities .
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors. It is used in biochemical assays to investigate its binding affinity and inhibitory effects on specific proteins.
Medicine: In medicinal research, this compound is explored for its potential therapeutic applications, such as sedative-hypnotic effects. It is evaluated in preclinical studies for its efficacy and safety profiles .
Industry: In the industrial sector, PROPYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is utilized in the production of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of PROPYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an allosteric modulator, enhancing or inhibiting the activity of its target proteins. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
Uniqueness: PROPYL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its benzoxepine core structure, which imparts distinct pharmacological properties. Compared to other similar compounds, it exhibits a different spectrum of biological activities and chemical reactivity, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C21H18BrNO4 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
propyl 3-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18BrNO4/c1-2-9-27-21(25)15-4-3-5-18(13-15)23-20(24)14-8-10-26-19-7-6-17(22)12-16(19)11-14/h3-8,10-13H,2,9H2,1H3,(H,23,24) |
InChI Key |
KBBRIRUGJQQSEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
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